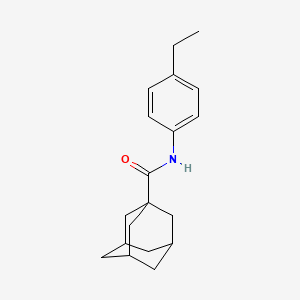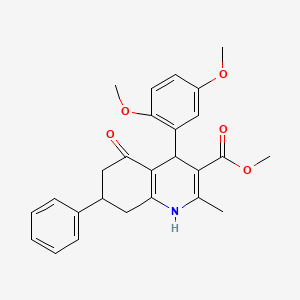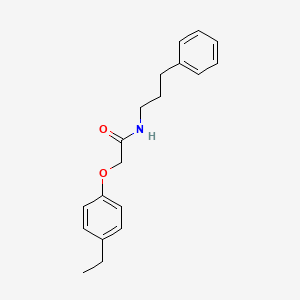
N-(4-ethylphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1-adamantanecarboxamide, also known as APEC, is a chemical compound that has been widely studied for its potential applications in scientific research. APEC belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
科学研究应用
N-(4-ethylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to act as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
作用机制
N-(4-ethylphenyl)-1-adamantanecarboxamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide binds to the channel and blocks the influx of calcium ions, which are responsible for the sensation of pain and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to modulate the release of dopamine in the brain, which may be involved in its potential use for the treatment of Parkinson's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain sensation and inflammation, and the potential modulation of dopamine release in the brain. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to have a low toxicity profile in animal studies, which suggests that it may be safe for use in humans.
实验室实验的优点和局限性
One of the main advantages of N-(4-ethylphenyl)-1-adamantanecarboxamide is its selective antagonism of the TRPV1 ion channel, which makes it a valuable tool for studying the role of this channel in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide also has a low toxicity profile in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of N-(4-ethylphenyl)-1-adamantanecarboxamide is its relatively low potency, which may require higher doses for effective inhibition of the TRPV1 channel.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-1-adamantanecarboxamide, including the development of more potent analogs, the exploration of its potential use in the treatment of other neurodegenerative disorders, and the investigation of its potential use in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(4-ethylphenyl)-1-adamantanecarboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of N-(4-ethylphenyl)-1-adamantanecarboxamide involves the reaction of 4-ethylphenylamine with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
N-(4-ethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-3-5-17(6-4-13)20-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJPQARPUMWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)adamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)

![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)

![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)


